molecular formula C8H7BClF3O2 B14068083 (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14068083
M. Wt: 238.40 g/mol
InChI Key: HGGHHYJCNRDOQG-UHFFFAOYSA-N
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Description

(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. Its unique structure imparts specific reactivity and properties, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl motifs, which are prevalent in many bioactive compounds .

Biology and Medicine: While direct biological applications of this compound are limited, its derivatives and the products of its reactions are of significant interest. For instance, biaryl compounds synthesized using this boronic acid are investigated for their potential as therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of agrochemicals and pharmaceuticals highlights its versatility and importance .

Mechanism of Action

The primary mechanism of action for (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Comparison: Compared to its analogs, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of the chlorine and methyl groups. These substituents can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and the outcome of its reactions .

Properties

Molecular Formula

C8H7BClF3O2

Molecular Weight

238.40 g/mol

IUPAC Name

[2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3

InChI Key

HGGHHYJCNRDOQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)C(F)(F)F)(O)O

Origin of Product

United States

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